molecular formula C6H9F3O B1366672 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one CAS No. 359-61-5

1,1,1-Trifluoro-3,3-dimethyl-butan-2-one

Cat. No. B1366672
CAS RN: 359-61-5
M. Wt: 154.13 g/mol
InChI Key: XVWHTQCGDFFRPJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3,3-dimethyl-butan-2-one, also known as trifluoropivaloylmethane, is a chemical compound with the molecular formula C6H9F3O . It has a molecular weight of 154.13 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one is 1S/C6H9F3O/c1-5(2,3)4(10)6(7,8)9/h1-3H3 . The compound’s structure includes a butanone group (C4H7O) where one of the hydrogen atoms is replaced by a trifluoro-methyl group (CF3), and two of the remaining hydrogen atoms are replaced by methyl groups (CH3).


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3,3-dimethyl-butan-2-one has a molecular weight of 154.13 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 . It has a complexity of 140 .

Scientific Research Applications

NIR-Luminescence in Ytterbium(III) Complexes

The application of 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one in the synthesis of ytterbium(III) beta-diketonate complexes was explored. These complexes, characterized by their near-infrared (NIR) luminescence properties, are significant in optical applications. The research demonstrated that the chain length and fluorination of the beta-diketonate ligands, including 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one, have a substantial impact on the luminescence intensity and lifetime of the Yb(3+) ion. This finding is crucial for applications in optical amplifiers and similar technologies (Martín‐Ramos et al., 2013).

Synthesis of Trifluoromethylated Compounds

1,1,1-Trifluoro-3,3-dimethyl-butan-2-one has been utilized in the efficient synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins. This synthesis process is highly stereoselective, producing predominantly E-isomers of aldehydes. Such compounds are of interest in various chemical synthesis and manufacturing processes (Baraznenok et al., 1998).

Detrifluoroacetylation in Synthetic Chemistry

A novel synthetic strategy involving detrifluoroacetylation of 1,1,1-trifluoro-4-aryl-butane-2,4-diones has been reported. This process leads to the formation of new trifluoromethylated furan derivatives, showcasing the versatility of 1,1,1-Trifluoro-3,3-dimethyl-butan-2-one in creating complex organic structures. This synthesis approach opens new avenues in organic chemistry for the creation of unique molecular frameworks (Mosslemin et al., 2004).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These hazard statements correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound should be stored at a temperature of 4°C .

properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-5(2,3)4(10)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWHTQCGDFFRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445959
Record name 1,1,1-trifluoro-3,3-dimethyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3,3-dimethyl-butan-2-one

CAS RN

359-61-5
Record name 1,1,1-trifluoro-3,3-dimethyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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